molecular formula C14H16N2O5 B11836793 tert-Butyl 7-nitro-1-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate

tert-Butyl 7-nitro-1-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B11836793
M. Wt: 292.29 g/mol
InChI Key: ZQKLSCAFXUCSAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 7-nitro-1-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate: is a synthetic organic compound that belongs to the class of isoquinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 7-nitro-1-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. A common approach might include:

    Nitration: Introduction of the nitro group into the isoquinoline ring.

    Oxidation: Conversion of specific functional groups to achieve the desired oxidation state.

    Esterification: Formation of the tert-butyl ester group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially altering the nitro group or other functional groups.

    Reduction: Reduction reactions could convert the nitro group to an amine.

    Substitution: Various substitution reactions could occur, particularly on the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or alcohols.

Major Products Formed

The major products would depend on the specific reactions and conditions used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

tert-Butyl 7-nitro-1-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate: may have applications in various fields:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible development as a pharmaceutical agent due to its biological activity.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, isoquinoline derivatives can interact with various molecular targets such as enzymes, receptors, or nucleic acids, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 7-nitro-1-oxoisoquinoline-2-carboxylate
  • tert-Butyl 7-amino-1-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate
  • tert-Butyl 7-nitro-1-oxoisoquinoline-3-carboxylate

Uniqueness

The unique combination of functional groups in tert-Butyl 7-nitro-1-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate may confer specific reactivity and biological activity that distinguishes it from similar compounds.

Properties

Molecular Formula

C14H16N2O5

Molecular Weight

292.29 g/mol

IUPAC Name

tert-butyl 7-nitro-1-oxo-3,4-dihydroisoquinoline-2-carboxylate

InChI

InChI=1S/C14H16N2O5/c1-14(2,3)21-13(18)15-7-6-9-4-5-10(16(19)20)8-11(9)12(15)17/h4-5,8H,6-7H2,1-3H3

InChI Key

ZQKLSCAFXUCSAQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1=O)C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.